molecular formula C23H24N4O3 B7697116 4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7697116
M. Wt: 404.5 g/mol
InChI Key: IHSROUDWECPNPO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-b]quinoline, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazolo[3,4-b]quinoline core with various substituents at different positions . The exact structure would depend on the locations and types of these substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some pyrazolo[3,4-b]quinoline derivatives have been found to have anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s handled. It’s important to always follow appropriate safety procedures when handling chemical compounds .

Future Directions

Future research could involve synthesizing and testing different derivatives of pyrazolo[3,4-b]quinoline to explore their potential biological activities .

properties

IUPAC Name

4-ethoxy-N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-4-12-27-22-19(14-16-13-18(29-3)10-11-20(16)24-22)21(26-27)25-23(28)15-6-8-17(9-7-15)30-5-2/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSROUDWECPNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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